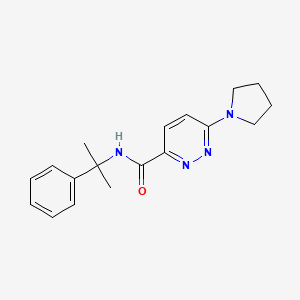aminehydrochloride](/img/structure/B7130729.png)
[(2,3-difluorophenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-difluorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10ClF2N. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a difluorophenyl group attached to a methylamine moiety, which is further stabilized by the hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-difluorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (2,3-difluorophenyl)methylamine hydrochloride follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2,3-difluorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
(2,3-difluorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,3-difluorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methylamine moiety plays a crucial role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2,4-difluorophenyl)methylamine hydrochloride
- (2,5-difluorophenyl)methylamine hydrochloride
- (3,4-difluorophenyl)methylamine hydrochloride
Uniqueness
(2,3-difluorophenyl)methylamine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This positional isomerism results in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-3-2-4-7(9)8(6)10;/h2-4,11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJMTWWIFXSTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-Methoxyphenyl)-[1-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7130654.png)
![N-(1-benzylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7130659.png)
![N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130660.png)





![Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7130708.png)
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride](/img/structure/B7130714.png)
![2-bromo-6-[(methylamino)methyl]phenolhydrochloride](/img/structure/B7130721.png)
![5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol](/img/structure/B7130734.png)
![6-(ethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130743.png)
![ethyl 1-[(8-methyl-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl)acetyl]piperidine-3-carboxylate](/img/structure/B7130752.png)
